molecular formula C16H11FO3 B2388393 (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 139276-19-0

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2388393
CAS No.: 139276-19-0
M. Wt: 270.259
InChI Key: UDOJHQCINYEDFT-NVNXTCNLSA-N
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Description

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorobenzylidene group and a methoxy group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted benzofurans with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-fluorobenzylidene)-benzofuran-3(2H)-one
  • (Z)-2-(4-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
  • (Z)-2-(4-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to the presence of both a fluorobenzylidene group and a methoxy group on the benzofuran core. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOJHQCINYEDFT-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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